2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde

Descripción

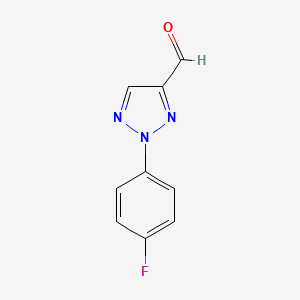

2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde (hereafter referred to as Compound 2b) is a triazole derivative with a 4-fluorophenyl group at position 2 and a carbaldehyde substituent at position 4 of the triazole ring (Fig. 1b) . It belongs to the 2H-1,2,3-triazole tautomeric family, distinct from the 1H-1,2,3-triazole isomer due to the position of the hydrogen atom on the triazole ring .

Compound 2b has demonstrated significant α-glycosidase inhibition activity, outperforming structurally related compounds such as (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol (Compound 2a) and (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate (Compound 1a) . Its activity is attributed to the carbaldehyde group, which reacts with amine residues in enzyme polypeptide chains to form Schiff bases, disrupting enzymatic function .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O/c10-7-1-3-9(4-2-7)13-11-5-8(6-14)12-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUJECFDLYXNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=CC(=N2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Mode of Action

It is known that similar compounds can bind tightly to their targets, leading to changes in the target’s function

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways

Pharmacokinetics

Similar compounds have shown promising pharmacokinetic properties, including good bioavailability

Actividad Biológica

2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, supported by data tables and relevant case studies.

- Chemical Formula : CHFNO

- Molecular Weight : 191.16 g/mol

- CAS Number : 712-73-2

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated several triazole compounds against various pathogens, revealing that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against resistant strains of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 2-(4-Fluorophenyl)-2H-triazole | 0.25 | Staphylococcus aureus |

| Other derivatives | Varies | Various strains |

Anticancer Activity

The anticancer potential of triazole compounds has been extensively studied. In vitro studies have shown that compounds with the triazole moiety can inhibit cell proliferation in cancer cell lines. For instance, a related study demonstrated that triazoles could induce apoptosis in cancer cells through various mechanisms including the inhibition of Bcl-2 protein .

Case Study: Cytotoxicity in Cancer Cell Lines

A comparative analysis of different triazole derivatives revealed that those with electron-withdrawing groups, such as fluorine, exhibited enhanced cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity of Triazole Compounds

| Compound | IC (µM) | Cell Line |

|---|---|---|

| 2-(4-Fluorophenyl)-2H-triazole | 5.8 | A549 (lung cancer) |

| Other derivatives | Varies | Various cancer types |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The triazole ring system is known to enhance binding affinity towards enzymes and receptors involved in disease pathways. For example, triazoles have been shown to inhibit enzymes like glycosidases and have antiviral properties by interfering with viral replication processes .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of triazoles highlight the significance of substituents on the phenyl ring. The presence of fluorine at the para position has been associated with increased potency against microbial and cancerous cells. The SAR studies suggest that modifications to the triazole ring can lead to improved biological efficacy .

Aplicaciones Científicas De Investigación

Overview

2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound belonging to the triazole family. Its unique structure, characterized by a triazole ring and a formyl group, positions it as a versatile compound in various scientific domains. This article explores its applications in medicinal chemistry, biological research, and materials science, supported by comprehensive data and case studies.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of the fluorine atom enhances its antibacterial efficacy compared to similar compounds .

- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in HCT116 colorectal cancer cells with an IC50 value as low as 0.43 µM, indicating its potential as a chemotherapeutic agent . The mechanism involves inhibition of cell migration and reversal of epithelial-to-mesenchymal transition (EMT), highlighting its multifaceted role in cancer treatment .

Biological Research

In biological studies, the compound has been utilized for its enzyme inhibition capabilities:

- α-Glycosidase Inhibition : Preliminary studies suggest that this compound effectively inhibits α-glycosidase enzymes, which are crucial in carbohydrate metabolism. This inhibition presents potential applications in managing diabetes by regulating blood sugar levels .

Materials Science

The stability and reactivity of the triazole moiety make this compound suitable for materials science applications:

- Coordination Complexes : The ability of the triazole ring to form coordination complexes with metal ions opens avenues for developing novel materials with specific electronic or magnetic properties. This aspect is particularly relevant in catalysis and sensor technology .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agents | Effective against various bacterial strains; cytotoxic to cancer cells |

| Biological Research | Enzyme inhibition (α-glycosidase) | Potential for diabetes management |

| Materials Science | Formation of coordination complexes | Useful in catalysis and sensor development |

Case Studies

- Antimicrobial Efficacy Study :

- Cytotoxicity Assay :

-

Enzyme Inhibition Research :

- A detailed analysis of the compound's interaction with α-glycosidase revealed that it binds effectively at the enzyme's active site, leading to reduced enzyme activity and potential therapeutic benefits for diabetic patients .

Comparación Con Compuestos Similares

Structural and Conformational Differences

Table 1: Key Structural Features of Comparable Triazole Derivatives

Key Observations:

- Planarity vs. Non-Planarity: Compounds 2a and 2b adopt planar conformations due to minimal steric hindrance, whereas Compound 1a is "V-shaped" with a dihedral angle of 88.11° between the phenyl-triazolyl and benzoyloxy moieties . Planarity likely enhances enzyme binding efficiency in 2b.

- Substituent Effects: The carbaldehyde group in 2b is critical for forming Schiff bases with enzymatic amine groups, a mechanism absent in 2a (methanol substituent) and 1a (ester group) .

Heterocyclic Analogues

Table 2: Comparison with Non-Triazole Carbaldehyde Derivatives

Key Observations:

Métodos De Preparación

Stepwise Outline:

Preparation of Azide Precursor: The azide intermediate is typically synthesized from a 4-fluoroaniline derivative by diazotization followed by substitution with sodium azide.

Cycloaddition Reaction: The azide is reacted with an appropriate alkyne (often a terminal alkyne) in the presence of a copper(I) catalyst (e.g., CuSO4/sodium ascorbate or CuI) to yield the 1,4-disubstituted 1,2,3-triazole core.

Introduction of the Aldehyde Group: The aldehyde functionality at the 4-position of the triazole can be introduced either by using an alkyne bearing an aldehyde substituent or by post-cycloaddition oxidation or functional group transformation.

Detailed Preparation Methods

Huisgen Cycloaddition (Copper-Catalyzed Azide-Alkyne Cycloaddition)

This method is the most widely used for synthesizing 1,2,3-triazoles, including derivatives like 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde.

Reaction Conditions: The reaction is typically carried out in a mixture of solvents such as DMF/water or ethanol/water at room temperature to reflux conditions (25–100 °C), using copper(I) salts as catalysts.

Catalysts: CuSO4·5H2O with sodium ascorbate as a reducing agent or CuI directly can be used to generate the active Cu(I) species in situ.

Yield and Purity: Yields generally range from 70% to 95%, with high regioselectivity for the 1,4-disubstituted triazole isomer.

Example: The azide derived from 4-fluoroaniline is reacted with propargyl aldehyde or a protected alkyne aldehyde equivalent to directly form the triazole aldehyde after cycloaddition.

Synthesis via Functional Group Transformation on Preformed Triazole

An alternative method involves first synthesizing the 2-(4-fluorophenyl)-2H-1,2,3-triazole core and then introducing the aldehyde group at the 4-position by oxidation or other transformations.

Oxidation Methods: Selective oxidation of methyl or hydroxymethyl groups attached at the 4-position of the triazole ring using reagents like sodium periodate or manganese dioxide.

Example from Literature: The oxidation of a side chain on a sugar-derived phenylosotraizole intermediate with sodium periodate to yield the corresponding triazole carbaldehyde has been reported for analogous systems.

Multicomponent Reactions and Metal-Free Catalysis

Recent developments include metal-free multicomponent reactions to synthesize triazole derivatives with aldehyde functionalities.

Method: Reaction of aldehyde-containing intermediates with sodium azide and substituted phenacyl bromides under alkaline conditions, using bases like potassium carbonate, to form triazole hybrids.

Advantages: Avoids metal catalysts, potentially reducing impurities and simplifying purification.

Comparative Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 4-fluoroaryl azide + terminal alkyne, CuSO4/NaAsc, DMF/H2O, RT-80°C | 70–95 | High regioselectivity, mild conditions, scalable | Requires copper catalyst, possible metal contamination |

| Oxidation of Side Chain on Preformed Triazole | Sodium periodate or MnO2 oxidation of methyl/hydroxymethyl substituent | 60–80 | Allows late-stage functionalization | Requires precursor with suitable side chain |

| Metal-Free Multicomponent Reaction | Aldehyde intermediate + NaN3 + phenacyl bromide, K2CO3, pyridine | 50–75 | Avoids metals, one-pot synthesis | May have lower yields, longer reaction times |

Research Findings and Optimization Notes

Catalyst Selection: Copper(I) catalysts such as CuI and CuSO4/sodium ascorbate are effective; ligand choice and catalyst loading impact yield and selectivity.

Solvent Effects: Mixed aqueous-organic solvents (DMF/H2O, EtOH/H2O) enhance solubility of reactants and catalyst efficiency, improving yields.

Temperature Control: Reactions proceed efficiently at room temperature to moderate heat (25–80 °C); higher temperatures can speed reactions but may increase side products.

Stoichiometry: Slight excess of azide or alkyne (e.g., 1:1.2 ratio) improves conversion and yield.

Purification: Post-reaction purification commonly involves filtration of precipitated product, recrystallization, or silica gel column chromatography to achieve high purity.

Characterization: Structural confirmation is routinely done by ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry, and IR spectroscopy to verify aldehyde and triazole functionalities.

Q & A

Q. Basic

- NMR : H/C NMR confirms regiochemistry (e.g., triazole tautomerism) and substituent positions.

- IR : Aldehyde C=O stretches (~1700 cm) and triazole C–N vibrations (~1500 cm) are diagnostic.

- Mass Spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., ) .

What strategies are effective in designing new derivatives with enhanced pharmacokinetic properties?

Q. Advanced

- Bioisosteric Replacement : Substitute the fluorophenyl group with trifluoromethyl or chlorophenyl to modulate lipophilicity.

- Pro-drug Design : Convert the aldehyde to a hydrazone or oxime to improve solubility.

- Fragment-based Screening : Identify pharmacophoric fragments (e.g., triazole-carbaldehyde) for hybridization with known kinase inhibitors .

How does the tautomeric form of the triazole ring affect the compound's chemical reactivity and biological activity?

Advanced

The 1H- and 2H-triazole tautomers exhibit distinct electronic profiles. The 2H-tautomer (as in the target compound) has a higher dipole moment, enhancing interactions with polar enzyme pockets. Tautomer stability is assessed via NMR solvent titration (DMSO-d6 vs. CDCl3) and DFT calculations (e.g., Gaussian09) .

What are the key steps in performing a QSAR analysis for triazole derivatives?

Q. Basic

Dataset Curation : Collect bioactivity data (e.g., IC50 values) for 20+ derivatives.

Descriptor Calculation : Use software like PaDEL-Descriptor for topological and electronic parameters.

Model Validation : Apply leave-one-out cross-validation and external test sets.

Interpretation : Identify critical descriptors (e.g., HOMO energy) influencing activity .

What role do Schiff base formations play in the mechanism of enzyme inhibition by this compound?

Advanced

The aldehyde reacts with lysine residues in the enzyme’s active site, forming a covalent Schiff base adduct. This irreversible inhibition is confirmed via kinetic assays (e.g., time-dependent activity loss) and mass spectrometry detection of enzyme-adduct complexes. Reversibility can be tested using competitive inhibitors like hydroxylamine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.